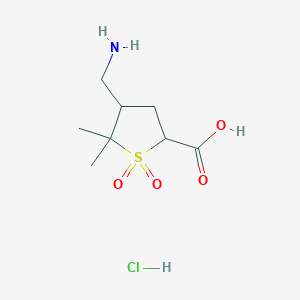![molecular formula C23H24N2O6S B2632432 1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one CAS No. 847939-23-5](/img/structure/B2632432.png)
1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR 4559 is a synthetic ligand known for its role in regulating lipolysis by interacting with α-β-hydrolase domain-containing protein 5 (ABHD5). This compound is part of a class of molecules that can modulate the interaction between ABHD5 and perilipin proteins, thereby influencing fat metabolism in adipose tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 4559 involves the preparation of sulfonyl piperazine derivativesThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of SR 4559 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: SR 4559 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with ABHD5 and disrupts its binding with perilipin proteins .
Common Reagents and Conditions: The common reagents used in the synthesis of SR 4559 include piperazine, sulfonyl chlorides, and various organic solvents. The reaction conditions typically involve controlled temperatures and the use of catalysts to drive the reaction to completion .
Major Products Formed: The major product formed from the synthesis of SR 4559 is the sulfonyl piperazine derivative itself, which is then used in various biological assays to study its effects on lipolysis .
Scientific Research Applications
SR 4559 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the regulation of lipolysis in adipose tissues by modulating the interaction between ABHD5 and perilipin proteins. This compound has potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes by promoting fat catabolism .
Mechanism of Action
SR 4559 exerts its effects by binding to ABHD5 and disrupting its interaction with perilipin proteins. This leads to the activation of adipose triglyceride lipase (ATGL), which promotes the breakdown of triglycerides into free fatty acids and glycerol. The molecular targets involved in this pathway include ABHD5, perilipin proteins, and ATGL .
Comparison with Similar Compounds
Similar Compounds:
- SR 4995: Another synthetic ligand that interacts with ABHD5 and has similar effects on lipolysis .
- SR 3420: A structurally related compound that also modulates the interaction between ABHD5 and perilipin proteins .
Uniqueness: SR 4559 is unique in its specific binding affinity and potency in disrupting the ABHD5-perilipin interaction. This makes it a valuable tool in studying the regulation of lipolysis and exploring potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-16-2-4-19-17(15-31-21(19)12-16)13-23(26)24-6-8-25(9-7-24)32(27,28)18-3-5-20-22(14-18)30-11-10-29-20/h2-5,12,14-15H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYLFAPJPGKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847939-23-5 |
Source


|
| Record name | 1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2632350.png)
![3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2632352.png)



![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)
![N-(2,4-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2632359.png)
![(S)-5-benzyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2632360.png)
![N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2632361.png)



![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2632370.png)

